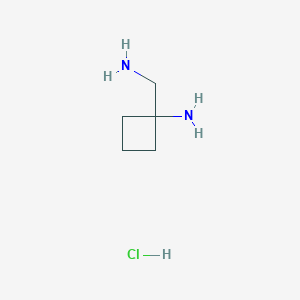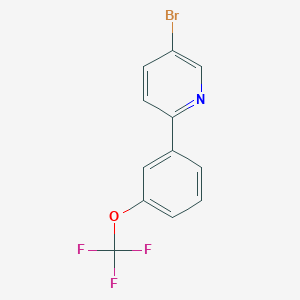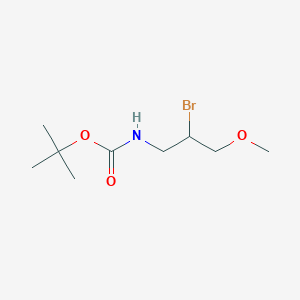
tert-butyl N-(2-bromo-3-methoxypropyl)carbamate
Descripción general
Descripción
“tert-butyl N-(2-bromo-3-methoxypropyl)carbamate” is a chemical compound with the molecular formula C9H18BrNO3 . It is a protected amine . The molecule features a tert-butyl group attached to a bromide substituent .
Synthesis Analysis
The synthesis of “tert-butyl N-(2-bromo-3-methoxypropyl)carbamate” could potentially involve the use of tert-butyl N-(2,3-dihydroxypropyl)carbamate in the preparation of isobaric mix solution for use in post-column infusion experiment during single-stage orbitrap mass spectrometric analysis .Molecular Structure Analysis
The InChI code for “tert-butyl N-(2-bromo-3-methoxypropyl)carbamate” is 1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12) .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
Carbamates like tert-butyl N-(2-bromo-3-methoxypropyl)carbamate are pivotal in the synthesis of complex molecules. For example, tert-butyl carbamates are utilized as intermediates in the enantioselective synthesis of carbocyclic analogues of nucleotides, highlighting their crucial role in the synthesis of biologically important molecules (Ober et al., 2004).
Catalysis and Chemical Transformations
Tert-butyl carbamates participate in various catalytic and chemical transformations, such as the Diels-Alder reaction, which is fundamental in creating cyclic compounds with high precision and efficiency (Padwa et al., 2003). This demonstrates their versatility in facilitating complex chemical reactions.
Intermediate in Organic Synthesis
The preparation and manipulation of tert-butyl carbamates serve as key steps in the organic synthesis of a wide array of compounds. For instance, they have been used as intermediates in the synthesis of hexahydroindolinones and thienopyrroles, showcasing their broad applicability in constructing diverse chemical structures (Brugier et al., 2001).
Building Blocks in Organic Chemistry
Carbamates are recognized for their role as building blocks in organic chemistry, enabling the synthesis of complex organic frameworks. They have been used to prepare protected amino acids and other biologically relevant molecules, highlighting their importance in synthetic organic chemistry (Lebel & Leogane, 2005).
Application in Medicinal Chemistry
In medicinal chemistry, tert-butyl carbamates are utilized in the synthesis of intermediates leading to biologically active compounds. Their role in constructing intermediates for drugs showcases their critical application in the development of pharmaceuticals (Zhao et al., 2017).
Propiedades
IUPAC Name |
tert-butyl N-(2-bromo-3-methoxypropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrNO3/c1-9(2,3)14-8(12)11-5-7(10)6-13-4/h7H,5-6H2,1-4H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKTCECKIIYBAIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(2-bromo-3-methoxypropyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



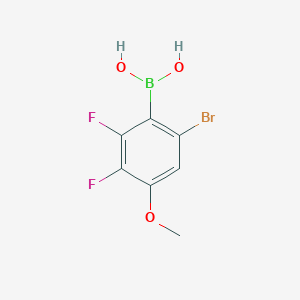
![8-(2-(4-Bromo-2-fluorophenoxy)ethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1381340.png)
![(8R,8AR)-8-(benzylamino)tetrahydro-1H-oxazolo[3,4-a]pyridin-3(5H)-one](/img/structure/B1381342.png)
![3-(2-aminoethyl)-7-methylpyrimido[4,5-d]pyrimidin-4(3H)-one](/img/structure/B1381344.png)
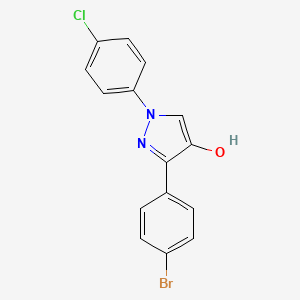
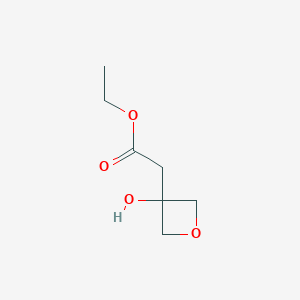

![N'-{3-[5-(2-Aminopyrimidin-4-Yl)-2-Tert-Butyl-1,3-Thiazol-4-Yl]-2-Fluorophenyl}-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B1381349.png)

![Bicyclo[4.2.0]octa-1,3,5-trien-3-amine hydrochloride](/img/structure/B1381351.png)

